molecular formula C7H4ClIN2 B2570699 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine CAS No. 1603419-60-8

1-Chloro-7-iodopyrrolo[1,2-a]pyrazine

Cat. No.: B2570699
CAS No.: 1603419-60-8
M. Wt: 278.48
InChI Key: HCCLKQNYRJJUOU-UHFFFAOYSA-N
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Description

Contextualization of Fused Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry

Fused nitrogen heterocycles are organic compounds where two or more rings are joined, sharing atoms, with at least one ring containing a nitrogen atom. eurekaselect.com This structural motif is prevalent in nature, forming the core of many alkaloids, vitamins, and hormones. mdpi.comnih.govnih.gov In medicinal chemistry, these scaffolds are of paramount importance; statistically, over 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-containing systems being the most common. nih.gov Their widespread application stems from their ability to engage with biological targets through various non-covalent interactions and their structural diversity, which allows for fine-tuning of pharmacological properties. mdpi.comelsevierpure.com

In organic synthesis, these compounds are prized as building blocks for creating more complex molecules. eurekaselect.com The development of synthetic methodologies to construct and modify these fused systems is an active area of research, enabling access to new chemical entities for drug discovery and materials science. elsevierpure.com

Academic Significance of the Pyrrolo[1,2-a]pyrazine (B1600676) Scaffold

Within the broad family of fused nitrogen heterocycles, the pyrrolo[1,2-a]pyrazine skeleton has garnered considerable academic interest. researchgate.netdntb.gov.uamdpi.com This bicyclic system, composed of a fused pyrrole (B145914) and pyrazine (B50134) ring, is a "privileged scaffold," meaning it is a molecular framework that is recurrently found in bioactive compounds. mdpi.com

Derivatives of pyrrolo[1,2-a]pyrazine have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. researchgate.netnih.gov For instance, certain substituted pyrrolo[1,2-a]pyrazines have demonstrated potent inhibition of human lymphoma cell viability. nih.gov The synthetic tractability of the core allows chemists to systematically modify its structure to explore structure-activity relationships (SAR) and optimize for specific biological targets. researchgate.netnih.gov The synthesis of dihydropyrrolo[1,2-a]pyrazinone rings, a common variation of the core, has been extensively studied due to their prevalence in natural products isolated from sources like fungi and marine sponges. mdpi.com

Rationale for Research on Halogenated Pyrrolo[1,2-a]pyrazines

The introduction of halogen atoms onto heterocyclic scaffolds is a powerful and widely used strategy in medicinal chemistry and organic synthesis. Halogenated derivatives of the pyrrolo[1,2-a]pyrazine core, such as 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine, are of particular interest due to the unique properties conferred by the chloro and iodo substituents.

Chlorine and iodine atoms are not merely passive additions to a molecule; they serve as highly versatile functional groups. nih.gov Their primary strategic importance lies in their ability to act as synthetic handles for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). nih.govacs.org

The carbon-halogen bond strength varies significantly down the group (C-Cl > C-Br > C-I). This difference is the basis for chemoselective reactions on polyhalogenated compounds. whiterose.ac.uk The carbon-iodine bond is weaker and therefore more reactive, typically undergoing oxidative addition to a palladium(0) catalyst under milder conditions than a carbon-chlorine bond. whiterose.ac.uk This differential reactivity allows chemists to selectively functionalize one position of a dihalogenated molecule while leaving the other halogen intact for a subsequent transformation, enabling a divergent and efficient synthesis of complex molecules from a common intermediate. acs.org

The specific compound, this compound, serves as an exemplary model for understanding structure-reactivity relationships in heterocyclic chemistry. The presence of two different halogens at electronically distinct positions on the pyrrolo[1,2-a]pyrazine scaffold provides a powerful tool for probing the nuances of site-selective chemical reactions.

The pyrrole part of the fused ring is generally more electron-rich than the pyrazine part, which influences the reactivity of the attached halogens. The iodine at the 7-position (on the pyrrole ring) and the chlorine at the 1-position (on the pyrazine ring) are in different electronic environments. Research on dihalogenated heteroarenes has shown that regioselectivity in cross-coupling reactions is governed by a combination of factors, including the carbon-halogen bond dissociation energy (BDE) and the electronic properties of the ring system. nih.govacs.org

Given the higher reactivity of the C-I bond, a palladium-catalyzed cross-coupling reaction on this compound would be expected to occur selectively at the 7-position. This allows for the introduction of a diverse range of substituents at this site. The remaining, less reactive chloro group at the 1-position can then be targeted for a second, different coupling reaction under more forcing conditions. This predictable, stepwise functionalization is crucial for the construction of molecular libraries for drug discovery. nih.gov Studying the precise conditions needed to control this selectivity provides fundamental insights into the mechanisms of catalytic reactions and the intrinsic electronic effects of the pyrrolo[1,2-a]pyrazine nucleus.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-7-iodopyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-6-3-5(9)4-11(6)2-1-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCLKQNYRJJUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C(=N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603419-60-8
Record name 1-chloro-7-iodopyrrolo[1,2-a]pyrazine
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Advanced Synthetic Methodologies for 1 Chloro 7 Iodopyrrolo 1,2 a Pyrazine

Foundational Synthetic Approaches to the Pyrrolo[1,2-a]pyrazine (B1600676) Ring System

The construction of the fused pyrrolo[1,2-a]pyrazine core is the initial critical phase in the synthesis of its derivatives. Various strategies have been developed to assemble this scaffold, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity.

Classical condensation and cyclization reactions represent a cornerstone for the synthesis of the pyrrolo[1,2-a]pyrazine skeleton. A common and effective method involves the reaction of a 2-formylpyrrole derivative with a 1,2-diamine, such as ethylenediamine (B42938). This approach typically proceeds through an initial imine formation, followed by an intramolecular cyclization and subsequent aromatization to yield the final bicyclic system.

For instance, the condensation of 2-acylfurans with ethylenediamine has been reported as a straightforward method for preparing 1,6-disubstituted pyrrolo[1,2-a]pyrazines. Another approach utilizes 2-formylpyrrole-based enaminones, which can be cyclized in the presence of ammonium (B1175870) acetate (B1210297) to form the pyrrolo[1,2-a]pyrazine ring. nih.gov Similarly, cascade reactions starting from substituted 2-formyl-N-propargylpyrroles with ammonium acetate can also yield the desired scaffold in high yields. stackexchange.com These methods are valued for their use of readily available starting materials and operational simplicity.

Table 1: Examples of Cyclization Reactions for Pyrrolo[1,2-a]pyrazine Core Synthesis This table is interactive and can be sorted by clicking on the headers.

Starting Material Reagents Conditions Product Type Reference
2-Formylpyrrole-based enaminones Ammonium acetate - Substituted Pyrrolo[1,2-a]pyrazines nih.gov
2-Formyl-N-propargylpyrroles Ammonium acetate Basic conditions Pyrrolo[1,2-a]pyrazines stackexchange.com
1-(2-Oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes Ammonium acetate Acid catalysis (TFA/DMSO) 6-Aryl-pyrrolo[1,2-a]pyrazines nih.gov
Pyrrolyl-ethanamine Halo-aldehyde Metal-free cascade Tetrahydropyrrolo[1,2-a]pyrazines researchgate.net

Multi-component reactions (MCRs) offer a powerful and efficient strategy for assembling complex molecular architectures like the pyrrolo[1,2-a]pyrazine scaffold in a single synthetic operation. These reactions enhance synthetic efficiency by forming multiple bonds in one pot, thereby reducing the number of steps, purification processes, and waste generation.

One such approach involves a scandium(III) triflate-catalyzed one-pot, three-component coupling of a pyrrole (B145914) derivative, an amine, and a trialkylphosphite. rsc.org This domino process involves a chemoselective Kabachnik–Fields reaction followed by an intramolecular cyclodehydration to construct a highly functionalized dihydropyrrolo[1,2-a]pyrazine system. rsc.org Another example is an iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide, which undergoes a [4+1] cycloaddition to afford imidazo[1,2-a]pyrazine (B1224502) derivatives, a related but different scaffold. nih.govrsc.org The principles of MCRs demonstrate their high potential for the diversity-oriented synthesis of complex heterocyclic systems.

Transition metal catalysis, particularly with palladium, has emerged as a highly effective tool for the construction of the pyrrolo[1,2-a]pyrazine ring system. These methods often involve tandem or cascade reactions that efficiently form the requisite C-C and C-N bonds.

A notable strategy is the palladium(II)-catalyzed cascade reaction of substituted 1H-pyrrole-2-carbonitriles with arylboronic acids. beilstein-journals.org This process involves a C(sp)–C(sp2) coupling followed by an intramolecular C-N bond formation, tolerating a wide range of substrates and providing good to excellent yields. beilstein-journals.orgnih.gov Another palladium-catalyzed approach synthesizes pyrrolo[1,2-a]pyrazine derivatives from 2-bromo-5-methoxypyrazine (B117211) and propargyl amines through an intermolecular cycloisomerization strategy. researchgate.net These methods highlight the power of transition metal catalysis to forge complex heterocyclic structures under relatively mild conditions, often with high atom economy and functional group tolerance.

Table 2: Palladium-Catalyzed Syntheses of the Pyrrolo[1,2-a]pyrazine Scaffold This table is interactive and can be sorted by clicking on the headers.

Pyrrole/Pyrazine (B50134) Precursor Coupling Partner Catalyst System Reaction Type Reference
Substituted 1H-pyrrole-2-carbonitriles Arylboronic acids Pd(OAc)₂, 2,2′-dipyridyl C-C coupling / Intramolecular C-N cyclization beilstein-journals.orgnih.gov
2-Bromo-5-methoxypyrazine Propargyl amines/ethers Pd catalyst Intermolecular cycloisomerization researchgate.net
N-Allyl pyrrole-2-carboxamide - Pd(OAc)₂ / Bu₄NCl Intramolecular cyclization lookchem.com

Regioselective Halogenation Protocols for 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine

Achieving the specific 1-chloro-7-iodo substitution pattern on the pyrrolo[1,2-a]pyrazine scaffold requires precise control over regioselectivity. The electron-rich pyrrole ring and the relatively electron-deficient pyrazine ring exhibit different reactivities towards electrophilic substitution, necessitating distinct strategies for chlorination at C1 and iodination at C7.

Direct halogenation via electrophilic aromatic substitution is a common method for functionalizing heterocyclic systems. The regioselectivity is governed by the inherent electronic properties of the scaffold.

For the introduction of the chlorine atom at the C1 position, an electrophilic chlorinating agent such as N-chlorosuccinimide (NCS) is typically employed. The pyrrole ring is activated towards electrophilic attack, and studies on related systems like pyrrolo[1,2-a]quinoxalines have shown that chlorination with NCS can proceed selectively at the C1 position. researchgate.net

Direct iodination of the C7 position on the pyrazine ring is more challenging due to the ring's electron-deficient nature, which disfavors electrophilic substitution. While direct iodination methods using reagents like N-iodosuccinimide (NIS) or molecular iodine (I₂) are highly effective for electron-rich rings, their application to the pyrazine moiety often requires harsh conditions or specific catalytic activation. researchgate.net For instance, direct C3–H iodination of the related pyrrolo[1,2-a]quinoxaline (B1220188) scaffold has been achieved with I₂ or TBAI, but this targets the pyrrole ring. rsc.org Achieving direct iodination at C7 would likely require overcoming a significant activation barrier.

When direct halogenation is not feasible or lacks regioselectivity, a multi-step approach involving the introduction of a precursor functional group followed by its conversion to a halogen is a powerful alternative. This strategy is particularly relevant for the iodination of the C7 position.

A plausible route involves the introduction of an amino group at the C7 position of the pyrrolo[1,2-a]pyrazine core. This 7-amino precursor can then be converted into the target 7-iodo derivative via the Sandmeyer reaction. nih.govwikipedia.orgorganic-chemistry.org This classic transformation involves two key steps:

Diazotization: The 7-amino group is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt.

Iodide Displacement: The resulting diazonium salt is then treated with an iodide source, such as potassium iodide (KI), which displaces the diazonio group (N₂) to install the iodine atom at the C7 position. organic-chemistry.org

This precursor strategy offers a reliable and well-established method for introducing an iodine atom onto an electron-deficient aromatic ring where direct electrophilic iodination is difficult.

Table 3: Common Reagents for Halogenation and Precursor Functionalization This table is interactive and can be sorted by clicking on the headers.

Transformation Target Position Reagent(s) Method Reference
Chlorination C1 N-Chlorosuccinimide (NCS) Direct Electrophilic Halogenation researchgate.net

Convergent and Divergent Synthetic Pathways to this compound

The construction of the core pyrrolo[1,2-a]pyrazine scaffold can be approached through either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. A divergent synthesis begins with a common intermediate that is elaborated into a variety of different target molecules. The synthesis of a chemical library based on the pyrrolo[1,2-a]pyrazine core via regiodivergent electrophilic acylation is one example of a divergent approach. nih.gov

A notable example is the scandium(III) triflate-catalyzed one-pot, three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite. rsc.org This domino process involves a chemoselective Kabachnik–Fields reaction followed by intramolecular cyclodehydration, leading to the formation of multiple C-N and C-P bonds in a single operation. Adapting this methodology by using halogenated starting materials could provide a direct route to precursors of the target molecule.

Similarly, iodine-catalyzed three-component condensations have been developed for the synthesis of related imidazo[1,2-a]pyrazine derivatives. nih.gov These reactions proceed under mild conditions and involve the in situ generation of an intermediate that undergoes a [4+1] cycloaddition. The use of an inexpensive and environmentally benign catalyst like iodine makes this an attractive approach from a green chemistry perspective. nih.gov Transition metal-free one-pot processes for the synthesis of related pyrrolo[1,2-a]quinoxalines have also been reported, offering a regioselective route under mild conditions. rsc.orgnih.gov

Cascade and tandem reactions are powerful tools in organic synthesis that allow for the construction of complex molecular architectures from simple precursors in a single, uninterrupted sequence. These processes are characterized by high atom and step economy.

Several cascade or tandem methodologies have been developed for the synthesis of the pyrrolo[1,2-a]pyrazine skeleton.

Condensation/Cyclization/Aromatization Cascade: A straightforward synthesis of pyrrolo[1,2-a]pyrazines has been achieved through a cascade reaction of substituted 2-formyl-N-propargylpyrroles with ammonium acetate. rsc.orgresearchgate.net This sequence involves condensation, cyclization, and a final aromatization step to yield the fused bicyclic system.

Palladium-Catalyzed Tandem Reaction: An efficient synthesis of 1,3-disubstituted pyrrolo[1,2-a]pyrazines has been developed from substituted 1H-pyrrole-2-carbonitriles and arylboronic acids. tandfonline.com This palladium(II)-catalyzed cascade involves a C(sp)–C(sp²) coupling followed by an intramolecular C–N bond formation. tandfonline.com

Post-Ugi Tandem Cyclization: Functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones can be synthesized via a two-step sequence starting from Ugi adducts. The process involves an acid-mediated cyclization to form a dihydropyrazinone, followed by a gold(I)-catalyzed regioselective annulation. acs.org

Table 2: Examples of Cascade/Tandem Reactions for Pyrrolo[1,2-a]pyrazine Core Synthesis

Reaction Type Starting Materials Catalyst/Reagents Key Features
Condensation/Cyclization/Aromatization rsc.org 2-Formyl-N-propargylpyrroles, Ammonium acetate Basic conditions Forms the pyrazine ring and aromatizes in one sequence.
Pd-Catalyzed Tandem Assembly tandfonline.com 1H-Pyrrole-2-carbonitriles, Arylboronic acids Palladium(II) catalyst Involves C-C coupling followed by intramolecular C-N cyclization.
Post-Ugi Tandem Annulation acs.org Ugi adducts TFA, then Au(I) catalyst Two-step, one-pot sequence involving cyclization and regioselective annulation.

Atom Economy and Sustainable Chemistry Principles in Synthesis

The principles of sustainable or "green" chemistry are increasingly important in modern synthetic planning. Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction. It measures the proportion of reactant atoms that are incorporated into the final desired product. ekb.eg Reactions with high atom economy, such as additions, rearrangements, and cycloadditions, are inherently more sustainable as they generate minimal waste.

The synthesis of this compound can be designed to maximize sustainability.

Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are prime examples of atom-economical processes. rsc.org The one-pot, three-component syntheses discussed previously are inherently green as they build molecular complexity with high atom efficiency. rsc.orgnih.gov

In contrast, classical multi-step syntheses that involve protecting groups or stoichiometric reagents often have low atom economy. For example, substitution reactions that generate stoichiometric inorganic salts as byproducts are less atom-economical. Therefore, designing synthetic routes that utilize catalytic cycles and complexity-building cascade reactions is crucial for the sustainable production of this compound and its analogs. The use of greener solvents or solvent-free conditions, where possible, further enhances the sustainability of the synthesis. mdpi.com

Stereochemical Control in Synthesis of Analogs (where applicable to the fused system)

While this compound is an aromatic, achiral molecule, the synthesis of its hydrogenated analogs, such as dihydro- or hexahydropyrrolo[1,2-a]pyrazines, introduces stereocenters that require precise stereochemical control. The absolute configuration of these analogs can be critical for their biological activity.

Strategies for achieving stereochemical control in the synthesis of such analogs include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the heterocyclic core. This approach embeds the desired stereochemistry from the outset.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity or diastereoselectivity in a key bond-forming step. This can include asymmetric hydrogenations, cyclizations, or additions to the heterocyclic core.

Diastereoselective Reactions: In a bioinspired total synthesis of rac-agelastatin A, a dihydropyrrolo[1,2-a]pyrazinone derivative, a cascade process starting from a hemiaminal occurs with trifluoroacetic acid (TFA). mdpi.com The subsequent cyclization can be influenced by reaction conditions to achieve diastereoselectivity. mdpi.com

A study on novel perhydropyrrolo[1,2-a]pyrazine derivatives as anticonvulsant agents highlighted the critical influence of stereochemistry on pharmacological activity, underscoring the importance of stereocontrolled synthesis for developing therapeutic analogs.

Reaction Chemistry and Transformational Studies of 1 Chloro 7 Iodopyrrolo 1,2 a Pyrazine

Reactivity Profiles of Halogen Substituents (Chlorine and Iodine)

The C1-chloro and C7-iodo substituents on the pyrrolo[1,2-a]pyrazine (B1600676) core exhibit distinct chemical behaviors, enabling regioselective transformations. The iodine atom at the C7 position, located on the electron-rich pyrrole (B145914) moiety, is significantly more susceptible to oxidative addition in metal-catalyzed reactions. Conversely, the chlorine atom at the C1 position, situated on the electron-deficient pyrazine (B50134) ring, is activated towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The chlorine atom at the C1 position of the pyrrolo[1,2-a]pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-deficient nature of the pyrazine ring, which is caused by the presence of two electronegative nitrogen atoms. These nitrogen atoms can stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction, thus facilitating the substitution process.

The SNAr mechanism involves a two-step process:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion.

Various nucleophiles can be employed in these reactions, leading to a diverse range of substituted products. The reactivity in SNAr reactions is significantly enhanced by the aza-nitrogens in the pyrazine ring through both inductive and mesomeric effects.

Nucleophile (Nu)Reagent ExampleExpected Product
AlkoxideSodium Methoxide (NaOMe)1-Methoxy-7-iodopyrrolo[1,2-a]pyrazine
ThiolateSodium Thiophenoxide (NaSPh)7-Iodo-1-(phenylthio)pyrrolo[1,2-a]pyrazine
AminePyrrolidine7-Iodo-1-(pyrrolidin-1-yl)pyrrolo[1,2-a]pyrazine
HydroxideSodium Hydroxide (NaOH)7-Iodopyrrolo[1,2-a]pyrazin-1(2H)-one

This table illustrates the expected products from SNAr reactions at the C1 position, assuming the C7-iodo group remains intact under typical SNAr conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) at Halogenated Positions

The differential reactivity of the C-I and C-Cl bonds is most pronounced in palladium-catalyzed cross-coupling reactions. The bond strength of C–X decreases in the order C–Cl > C–Br > C–I, making the carbon-iodine bond more susceptible to oxidative addition by a low-valent palladium catalyst. This inherent reactivity difference allows for highly selective functionalization at the C7 position while leaving the C1-chloro group untouched.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. For 1-chloro-7-iodopyrrolo[1,2-a]pyrazine, the reaction with an arylboronic acid would selectively occur at the C7 position. rsc.orgmdpi.com

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. It is a powerful tool for introducing alkynyl moieties into aromatic systems. The greater reactivity of the C-I bond ensures that the Sonogashira coupling proceeds selectively at the C7 position. rsc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to other palladium-catalyzed couplings, the C7-iodo position is the preferred site for this transformation.

Reaction NameCoupling PartnerTypical Catalyst/ConditionsExpected Product at C7
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O1-Chloro-7-arylpyrrolo[1,2-a]pyrazine
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃N1-Chloro-7-(alkynyl)pyrrolo[1,2-a]pyrazine
Heck Alkene (CH₂=CHR')Pd(OAc)₂, P(o-tol)₃, Et₃N1-Chloro-7-(alkenyl)pyrrolo[1,2-a]pyrazine

This table summarizes the expected regioselective outcomes for common cross-coupling reactions on this compound.

Directed C-H Activation and Functionalization Mediated by Halogens

While direct C-H activation on the pyrrolo[1,2-a]pyrazine core has been studied, the role of the halogen substituents is primarily to serve as versatile handles for cross-coupling reactions rather than as directing groups for C-H activation. nih.gov Palladium-catalyzed direct (hetero)arylation has been explored on various pyrrolo[1,2-a]pyrazines. nih.gov However, in a molecule like this compound, the high reactivity of the C-I bond in cross-coupling reactions generally precedes C-H activation pathways. The Heck reaction itself can be viewed as a formal C-H functionalization of the alkene partner.

Reactivity of the Pyrrolo[1,2-a]pyrazine Ring System in this compound

The fused bicyclic system possesses a combination of the electron-rich character of the pyrrole ring and the electron-deficient nature of the pyrazine ring, leading to distinct reactivity patterns.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is expected to occur preferentially on the electron-rich five-membered pyrrole ring rather than the deactivated six-membered pyrazine ring. In related N-fused 5,6-ring systems like imidazo[1,2-a]pyridines, electrophilic attack is heavily favored on the five-membered ring. The existing substituents will further direct the incoming electrophile. The iodine at C7 is a deactivating group but an ortho-, para-director. The fused pyrazine ring acts as a deactivating group. Therefore, electrophilic attack is most likely to occur at the C6 or C8 positions of the pyrrole ring, if those positions are available. In the case of this compound, the available positions on the pyrrole ring are C6 and C8. Computational studies on related pyrazolo[1,5-a]pyrazines indicate that the C7 position is the most acidic C-H group, suggesting it is a site of kinetic deprotonation, which can influence certain substitution reactions. researchgate.net

Common electrophilic substitution reactions include:

Halogenation: Introduction of a bromine or another chlorine atom.

Nitration: Reaction with nitric acid and sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups (often challenging on deactivated systems).

Reactions with Organometallic Reagents and Subsequent Trapping

Strong organometallic reagents, such as organolithium or Grignard reagents, are powerful nucleophiles that can attack the electron-deficient pyrazine ring. In reactions with similar azine systems, such as pyridine, the primary attack of reagents like cyclopropyllithium occurs at the C2 position. researchgate.net By analogy, for this compound, nucleophilic attack by an organometallic reagent (R-M) would be expected at one of the electrophilic carbon centers of the pyrazine ring, likely C3 or C4, after potential initial interaction with a nitrogen atom. This addition would disrupt the aromaticity of the pyrazine ring, and the resulting anionic intermediate could then be trapped with an electrophile. This pathway provides a method for the multi-functionalization of the pyrazine portion of the molecule. rsc.org

Formation and Reactivity of Azomethine Ylides

The generation of azomethine ylides from the pyrrolo[1,2-a]pyrazine core is typically achieved through the quaternization of the non-bridgehead nitrogen atom (N-2), followed by deprotonation of an adjacent carbon atom. nih.gov For this compound, this would involve an initial reaction with an alkylating agent (e.g., an alkyl halide or triflate) to form a pyrazinium salt. Subsequent treatment with a suitable base would abstract a proton, generating the transient 1,3-dipolar azomethine ylide.

The presence of the chloro and iodo substituents on the pyrrole ring is expected to influence the electronic properties of the heterocyclic system and, consequently, the stability and reactivity of the corresponding azomethine ylide. However, specific experimental studies detailing this influence on this compound are not presently available.

Inter- and Intramolecular 1,3-Dipolar Cycloaddition Reactions

Once formed, azomethine ylides derived from pyrrolo[1,2-a]pyrazines are known to readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. nih.gov This powerful synthetic strategy allows for the stereoselective construction of five-membered rings.

Intermolecular Cycloadditions: In a hypothetical scenario, the azomethine ylide generated from this compound would react with external dipolarophiles such as electron-deficient alkenes (e.g., acrylates, maleimides) or alkynes (e.g., dimethyl acetylenedicarboxylate). This would lead to the formation of novel, complex heterocyclic frameworks. The specific products, yields, and reaction conditions for such transformations involving the 1-chloro-7-iodo substrate have not been reported.

Intramolecular Cycloadditions: If the alkylating agent used to form the pyrazinium salt contains an tethered dipolarophile (an alkene or alkyne), an intramolecular 1,3-dipolar cycloaddition can occur. This process is a highly efficient method for constructing fused polycyclic systems. While examples of such reactions exist for the parent pyrrolo[1,2-a]pyrazine, they have not been described for the 1-chloro-7-iodo derivative. nih.gov

Chemo-, Regio-, and Diastereoselectivity in Chemical Transformations

The selectivity of 1,3-dipolar cycloaddition reactions is a critical aspect, dictating the structure of the final product.

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity refers to the preferential reaction at one functional group over others. For the reactions of this compound, this would involve the selective formation of the azomethine ylide without interference from the halogen substituents, and the selective reaction of the ylide with a specific dipolarophile in the presence of other functional groups.

Regioselectivity: This refers to the orientation of the dipole and dipolarophile in the cycloaddition reaction, leading to different constitutional isomers. The regiochemical outcome is governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. The electron-withdrawing or -donating nature of the substituents on both components plays a crucial role, but specific data for the 1-chloro-7-iodo system is lacking.

Diastereoselectivity: When new stereocenters are formed during the cycloaddition, the reaction can favor the formation of one diastereomer over others. This is influenced by the geometry of the transition state, which seeks to minimize steric interactions. High levels of diastereoselectivity are often observed in these types of reactions, but no experimental results are available for the title compound.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Chloro 7 Iodopyrrolo 1,2 a Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed NMR data, including chemical shifts and coupling constants, for 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine are not available in the public domain. A comprehensive structural assignment requires this specific experimental data.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants

Specific ¹H NMR chemical shifts (δ) and coupling constants (J) for each proton on the pyrrolo[1,2-a]pyrazine (B1600676) core are necessary for a complete analysis. This data is currently unavailable.

Carbon (¹³C) NMR Analysis of the Carbon Skeleton

The ¹³C NMR spectrum, which would provide the chemical shifts for each of the seven carbon atoms in the heterocyclic framework, could not be located. This information is essential for confirming the carbon skeleton of the molecule.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Analysis of 2D NMR spectra (such as COSY, HMQC, HMBC, and NOESY) is crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity and spatial relationships within the molecule. These experimental datasets are not publicly available.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Confirmation

While the molecular formula is known to be C₇H₄ClIN₂, specific mass spectrometry data, including fragmentation patterns, is not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The theoretical exact mass can be calculated, but experimental High-Resolution Mass Spectrometry (HRMS) data, which would confirm the elemental composition with high precision, is not published. For the neutral molecule [M], the calculated monoisotopic mass is 277.9002 g/mol . HRMS would provide an experimental value to confirm this, typically through ions such as [M+H]⁺, [M+Na]⁺, or [M]⁺˙.

X-ray Crystallography for Definitive Solid-State Structure Determination

No experimental data found.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

Crystallographic data required to generate tables and analysis is currently unavailable in the scientific literature.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

This analysis is contingent on the availability of a solved crystal structure, which could not be located.

Computational and Theoretical Chemistry of 1 Chloro 7 Iodopyrrolo 1,2 a Pyrazine

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

There are no published molecular dynamics (MD) simulation studies specifically for 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine. Such simulations would theoretically provide valuable insights into the compound's conformational flexibility, solvent interactions, and the dynamics of its interactions with biological macromolecules. Key parameters that could be analyzed in future MD studies include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Radius of Gyration (Rg): To evaluate the compactness of the molecule.

Solvent Accessible Surface Area (SASA): To understand its interaction with solvent molecules.

Intermolecular Interaction Analysis: To characterize non-covalent interactions like hydrogen bonds, halogen bonds, and van der Waals forces, which are crucial for understanding its binding behavior.

Without experimental data, a hypothetical data table cannot be generated.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No Quantitative Structure-Reactivity Relationship (QSRR) studies have been specifically conducted for this compound. QSRR models are developed to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. For a series of related pyrrolo[1,2-a]pyrazine (B1600676) derivatives, a QSRR study could predict the reactivity of this compound based on molecular descriptors.

Relevant descriptors for a hypothetical QSRR study would include:

Electronic Descriptors: Such as HOMO/LUMO energies, Mulliken charges, and dipole moment, which would describe the molecule's electronic character.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Topological Descriptors: Indices that quantify molecular branching and connectivity.

As no such study exists for this specific compound, a data table of descriptors and their correlation to reactivity cannot be provided.

Crystal Structure Prediction and Intermolecular Packing Analysis

There is no available crystallographic data or any published crystal structure prediction studies for this compound. Experimental determination via X-ray diffraction would be required to understand its solid-state conformation and packing arrangement. Computational crystal structure prediction methods could theoretically be employed to identify energetically favorable packing motifs.

An analysis of the crystal structure would focus on:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space Group: The symmetry of the crystal.

Intermolecular Interactions: Identifying and quantifying interactions such as halogen bonding (involving both chlorine and iodine), π-π stacking, and C-H···N or C-H···π interactions that govern the crystal packing.

The absence of this research means no data on crystal parameters or packing interactions can be presented.

Advanced Applications and Future Research Directions in Chemical Science

Role as Versatile Building Blocks in Complex Organic Synthesis

The di-halogenated nature of 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine, combined with its rigid, nitrogen-rich scaffold, makes it an exceptionally valuable building block for the synthesis of complex molecular architectures. The differential reactivity of the C-Cl and C-I bonds allows for selective, stepwise functionalization, a key advantage in multi-step organic synthesis.

Strategic Use in the Construction of Natural Product Analogs

The pyrrolo[1,2-a]pyrazine (B1600676) core is a substructure found in a variety of bioactive natural products, particularly those isolated from marine organisms. Many of these natural compounds, such as those belonging to the dihydropyrrolo[1,2-a]pyrazinone class, exhibit interesting biological activities and often feature halogen substituents, typically bromine. mdpi.com Examples of such natural products are listed in the table below.

Natural ProductSource Organism (Typical)Noted Biological Activity
Longamide B Marine SpongesAntiprotozoal, Antibacterial mdpi.com
Hanishin Marine SpongesCytotoxicity against cancer cells mdpi.com
Agelastatin A Marine SpongesPotent anticancer activity mdpi.com
Palau'amine Marine SpongesProteasome inhibition mdpi.com
Peramine FungiInsect feeding deterrent mdpi.com

This table lists natural products containing a related pyrrolopyrazinone scaffold, highlighting the prevalence of this core structure in bioactive molecules.

The strategic placement of chlorine and iodine on the this compound scaffold offers a synthetic entry point for creating analogs of these natural products. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This reactivity difference can be exploited to introduce a specific substituent at the 7-position while leaving the 1-position chlorinated. The chlorine atom can then be targeted in a subsequent reaction under different conditions or with a different catalytic system, or it can be retained in the final molecule. This regioselective functionalization is crucial for systematically exploring the structure-activity relationships (SAR) of natural product analogs, potentially leading to compounds with enhanced potency or improved pharmacological properties.

Creation of Chemically Diverse Libraries based on Pyrrolo[1,2-a]pyrazine Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology aimed at producing collections of structurally diverse small molecules. rsc.org The pyrrolo[1,2-a]pyrazine scaffold serves as an excellent starting point for DOS due to its chemical stability and the multiple sites available for modification. nih.govelsevierpure.com

This compound is particularly well-suited for this purpose. The two distinct halogen atoms act as orthogonal synthetic handles, allowing for the introduction of a wide array of chemical functionalities in a controlled manner. For instance, a library of compounds can be generated by reacting the parent molecule with a set of boronic acids under Suzuki coupling conditions that favor reaction at the C-I bond. Each of the resulting 7-aryl-1-chloropyrrolo[1,2-a]pyrazines can then be subjected to a second diversification step, such as amination or alkynylation at the C-Cl bond. This two-dimensional approach can rapidly generate a large and structurally diverse library of compounds from a single, versatile precursor. nih.govresearchgate.net Such libraries are invaluable for high-throughput screening campaigns to identify novel bioactive molecules. nih.gov

Exploration in Functional Materials Science

The field of materials science is constantly seeking new organic molecules with unique electronic, optical, or energetic properties. The electron-deficient nature of the pyrazine (B50134) ring, combined with the electron-rich pyrrole (B145914) ring and the presence of heavy halogen atoms, suggests that this compound and its derivatives could have potential applications in this area. researchgate.net

Research into Design Principles for Novel Energetic Materials

The design of new energetic materials focuses on achieving a balance of high performance (e.g., detonation velocity and pressure) and low sensitivity to accidental detonation. at.ua Key molecular features that contribute to these properties include a high positive heat of formation, high crystal density, and a favorable oxygen balance. ethernet.edu.etsemanticscholar.org Nitrogen-rich heterocyclic compounds are a major focus of research in this area because the presence of numerous N-N and C-N bonds contributes to a high heat of formation. nih.govresearchgate.net

While the pyrrolo[1,2-a]pyrazine scaffold itself provides a high nitrogen content, the introduction of halogen atoms can further enhance its potential as a precursor for energetic materials. A critical factor in the performance of an energetic material is its density. The incorporation of heavy atoms, such as iodine, can significantly increase the molecular weight and density of the compound without drastically increasing its volume, which is a favorable characteristic. semanticscholar.org

Furthermore, halogen atoms can participate in intermolecular interactions known as halogen bonds, which can influence the crystal packing and stability of the material. nih.gov These directional interactions could potentially be exploited to create densely packed crystal structures, further enhancing the energetic properties. Computational studies on related heterocyclic systems are often used to predict energetic properties like heat of formation and detonation velocity, guiding the synthesis of the most promising candidates. semanticscholar.orgscispace.com While specific experimental data for this compound in this context is not available, its structural features align with current design principles for energetic materials, marking it as a compound worthy of future investigation.

Chemical Biology and Probe Development (focus on chemical mechanisms and interactions)

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological processes at a molecular level. The development of such probes requires a deep understanding of intermolecular forces and molecular recognition.

Elucidation of Molecular Recognition and Chemical Interaction Mechanisms

The interaction of a small molecule with a biological target, such as a protein, is governed by a complex interplay of non-covalent interactions. The structure of this compound offers several features that can contribute to strong and specific binding.

Key Potential Molecular Interactions of this compound:

Interaction TypeParticipating Atoms on the ScaffoldPotential Partner on a Biological TargetSignificance in Molecular Recognition
Hydrogen Bonding Pyrazine Nitrogen atomsHydrogen bond donors (e.g., -OH, -NH groups on amino acid residues)The nitrogen atoms in the pyrazine ring are hydrogen bond acceptors, which is a common and crucial interaction for ligand binding in proteins. nih.gov
Halogen Bonding Chlorine and Iodine atomsHydrogen bond acceptors (e.g., backbone carbonyl oxygen, carboxylate groups)Halogen bonds are highly directional interactions where the halogen acts as an electrophilic species. The strength of this interaction generally increases with the size of the halogen (I > Cl), making the iodine at the 7-position a particularly potent halogen bond donor. nih.gov
π-Interactions Aromatic pyrrole and pyrazine ringsAromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan)π-stacking or halogen-π interactions can contribute significantly to binding affinity and specificity. The interaction between a halogen atom and an aromatic ring is a recognized binding motif. nih.gov

The ability of the chlorine and iodine atoms to act as halogen bond donors is a particularly important feature. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. nih.gov These interactions are highly directional and can be as strong as conventional hydrogen bonds, playing a critical role in protein-ligand recognition.

The presence of two different halogens allows for the potential of bidentate or selective halogen bonding interactions within a binding pocket. For instance, the larger, more polarizable iodine atom would be expected to form a stronger halogen bond than the chlorine atom. This differential capacity for interaction could be exploited in the rational design of selective inhibitors or molecular probes. Systematic analysis of protein-ligand crystal structures has confirmed that halogenated pyrazines participate in these types of interactions, highlighting the importance of this scaffold in medicinal chemistry. nih.gov

Rational Design of Chemically Active Scaffolds for Target Engagement (e.g., enzyme inhibition mechanisms)

The rational design of bioactive molecules hinges on understanding the structure-activity relationships (SAR) that govern their interaction with biological targets. For the this compound scaffold, the presence of two distinct halogen atoms at positions 1 and 7 offers a versatile platform for creating targeted enzyme inhibitors.

The pyrrolo[1,2-a]pyrazine core itself has been identified as a key pharmacophore in various biologically active compounds, including kinase inhibitors and antibacterial agents. The introduction of a chlorine atom at the 1-position and an iodine atom at the 7-position can modulate the electronic distribution and steric profile of the molecule, thereby influencing its binding affinity and selectivity for specific enzymes.

Research on related pyrrolo[1,2-a]pyrazine derivatives has shown that the nature and position of substituents are crucial for their biological activity. For instance, studies on other halogenated analogs have indicated that while some halogen substitutions can enhance potency, others may be detrimental, highlighting the nuanced role of these atoms in molecular recognition. The distinct electronic properties of chlorine (more electronegative) and iodine (more polarizable and a halogen bond donor) can be exploited for differential interactions within an enzyme's active site.

Future research in this area could focus on the following:

Target-Specific Scaffold Optimization: Utilizing computational modeling and structural biology, the this compound scaffold can be rationally modified to target specific enzyme families, such as kinases, proteases, or phosphodiesterases. The chlorine and iodine atoms can serve as key interaction points or as handles for further derivatization to probe the chemical space around the core scaffold.

Elucidation of Inhibition Mechanisms: Detailed enzymatic assays and structural studies (e.g., X-ray crystallography of enzyme-inhibitor complexes) are necessary to elucidate the precise mechanism of action. Understanding how the chloro and iodo substituents contribute to binding and inhibition will be pivotal for designing next-generation inhibitors with improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a library of this compound analogs will be instrumental in building a comprehensive SAR model. This would involve varying substituents at other positions of the pyrrolo[1,2-a]pyrazine ring to optimize target engagement.

A hypothetical SAR study could explore the impact of different substituents on the pyrrolo[1,2-a]pyrazine core, as illustrated in the table below.

R Group PositionR Group IdentityPredicted Impact on Kinase Inhibition
4-HBaseline activity
4-CH3Potential for steric hindrance or favorable hydrophobic interactions
4-OCH3May alter electronic properties and solubility
4-NH2Potential for hydrogen bonding interactions

This systematic approach will enable the development of potent and selective enzyme inhibitors based on the this compound scaffold.

Emerging Methodologies and Interdisciplinary Research

The unique structural features of this compound also position it as an interesting substrate for exploring novel synthetic methodologies and engaging in interdisciplinary research at the interface of chemistry, biology, and materials science.

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for automation and high-throughput screening. The synthesis of heterocyclic compounds, including pyrazole-fused scaffolds, has been increasingly explored using flow chemistry techniques.

The integration of the synthesis of this compound and its derivatives into automated flow chemistry platforms could significantly accelerate the drug discovery process. A continuous-flow setup would allow for the rapid and efficient production of a library of analogs for biological screening. Key research directions in this area include:

Development of Flow-Based Synthetic Routes: Designing and optimizing a robust and scalable flow synthesis of the this compound core and its derivatives. This may involve the use of immobilized reagents and catalysts to simplify purification processes.

Automated Library Synthesis: Coupling a flow reactor to automated purification and analysis systems to enable the high-throughput synthesis and screening of new chemical entities based on this scaffold.

On-Demand Synthesis: The ability to rapidly synthesize specific derivatives on demand would be highly valuable for iterative rounds of design, synthesis, and biological testing.

The presence of two different halogen atoms on the pyrrolo[1,2-a]pyrazine ring opens up avenues for exploring selective and unprecedented chemical transformations. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions, which allows for site-selective functionalization of the molecule.

Future research could focus on:

Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate the C-I bond for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions, leaving the C-Cl bond intact for subsequent transformations. This would provide a powerful strategy for the divergent synthesis of complex molecules.

Novel Cyclization and Annulation Reactions: Investigating novel intra- and intermolecular reactions that exploit the unique reactivity of the halogenated positions to construct more complex fused heterocyclic systems.

Halogen Bonding Interactions: The iodine atom at the 7-position is a potential halogen bond donor. Exploring the role of halogen bonding in directing self-assembly processes or in mediating interactions with biological targets could lead to new applications in crystal engineering and drug design.

The differential reactivity of the C-I and C-Cl bonds is a key feature that can be exploited for sequential functionalization, as outlined in the following table.

Reaction TypePosition of ReactivityPotential Reagents and Conditions
Suzuki CouplingC7 (Iodo)Pd(PPh3)4, base, boronic acid
Sonogashira CouplingC7 (Iodo)PdCl2(PPh3)2, CuI, alkyne, base
Buchwald-Hartwig AminationC1 (Chloro)Pd catalyst, ligand, amine, strong base

Photochemistry and electrochemistry offer green and sustainable alternatives to traditional synthetic methods, often enabling unique and selective transformations. The application of these techniques to this compound could unlock new reaction pathways and lead to the discovery of novel molecular architectures.

Promising areas for future investigation include:

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to initiate radical-based transformations at the halogenated positions. This could include C-H functionalization of the pyrrolo[1,2-a]pyrazine core or cross-coupling reactions under mild conditions.

Electrochemical Synthesis and Functionalization: Exploring the electrochemical reduction or oxidation of this compound to generate reactive intermediates for subsequent reactions. Electrochemical methods could also be employed for the selective cleavage of the C-I or C-Cl bonds.

Photoisomerization and Photocyclization Reactions: Investigating the photochemical behavior of the compound to explore potential photoisomerization or photocyclization reactions that could lead to novel heterocyclic scaffolds. The study of electrochemical dechlorination and the photochemical transformations of iodo-containing N-heterocycles provides a basis for these future explorations.

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine?

Methodological Answer: A two-step synthesis is commonly employed:

Chlorination : React pyrrolo[1,2-a]pyrazinone with phosphorus oxychloride (POCl₃) at room temperature for 16 hours, followed by neutralization with NaHCO₃ and purification via silica gel chromatography .

Iodination : Introduce iodine at the 7-position using a halogen exchange reaction (e.g., Finkelstein conditions with NaI in acetone) or direct electrophilic iodination. Monitor reaction progress via TLC and confirm regioselectivity using ¹H/¹³C NMR .

Q. How can researchers characterize this compound and confirm its structure?

Methodological Answer: Use a combination of techniques:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.2–8.5 ppm) and coupling patterns. ¹³C NMR confirms halogenated carbons (C-Cl: ~140 ppm; C-I: ~95 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 293.89 for C₆H₃ClIN₃) and isotopic patterns for Cl/I .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions (if single crystals are obtainable) .

Advanced Research Questions

Q. How does the electronic influence of chlorine and iodine affect substitution reactions in this compound?

Methodological Answer:

  • Substitution at C-1 (Cl) : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) due to Cl’s moderate leaving-group ability. Optimize with Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O at 80°C .
  • Substitution at C-7 (I) : Leverage iodine’s superior leaving-group propensity for Ullmann or nucleophilic aromatic substitution (e.g., with amines under CuI catalysis) .

Key Consideration :
Electronic effects from the electron-deficient pyrrolopyrazine core enhance reactivity at halogenated positions. Use DFT calculations to map charge distribution and predict regioselectivity .

Q. How can researchers resolve contradictions in biological activity data for halogenated pyrrolopyrazines?

Methodological Answer:

  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests (MTT assay) to differentiate direct target engagement from off-target effects .
  • Control Experiments : Synthesize and test dehalogenated analogs (e.g., 7-H derivative) to isolate contributions of Cl/I to activity .
  • Metabolic Stability Studies : Use LC-MS to assess compound stability in liver microsomes, as rapid degradation may explain inconsistent IC₅₀ values .

Q. What strategies improve the regioselectivity of functionalization in polyhalogenated pyrrolopyrazines?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl protection of NH groups) to direct substitution to desired positions .
  • Catalytic Systems : Use Pd/Cu bimetallic catalysts to enhance selectivity in cross-couplings. For example, Pd(OAc)₂/XPhos with CuI for sequential Cl/I substitutions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at iodine, while non-polar solvents (toluene) promote Cl reactivity .

Q. How do steric and electronic properties of 1-Cl-7-I-pyrrolopyrazine compare to mono-halogenated analogs?

Methodological Answer:

Property1-Cl-7-I Derivative1-Cl Derivative7-I Derivative
Electrophilicity Highest (Cl + I)Moderate (Cl)Moderate (I)
Steric Bulk High (I > Cl)LowModerate
Cross-Coupling Efficiency I > ClCl onlyI only

Q. Experimental Validation :

  • Compare reaction rates in Sonogashira couplings: I-substituted positions react 3–5x faster than Cl .
  • Use Hammett constants (σ) to quantify electronic effects: σ(I) = +0.18 vs. σ(Cl) = +0.23, explaining differential resonance stabilization .

Q. What computational methods aid in predicting reaction pathways for halogenated pyrrolopyrazines?

Methodological Answer:

  • DFT Calculations : Optimize transition states for substitution reactions (e.g., B3LYP/6-31G* level) to identify kinetic vs. thermodynamic control .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction barriers (e.g., acetone vs. DMF) .
  • Docking Studies : Predict binding modes in biological targets (e.g., kinases) to rationalize structure-activity relationships (SAR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.